molecular formula C21H23NO7 B10979461 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10979461
M. Wt: 401.4 g/mol
InChI Key: FRENXTLCNKOSTB-UHFFFAOYSA-N
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Description

3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the corresponding carboxylic acid.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an appropriate isocyanate derivative.

    Attachment of the 3,5-Bis(ethoxycarbonyl)phenyl Group: This step involves the reaction of the intermediate with 3,5-bis(ethoxycarbonyl)phenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound may be explored for its potential biological activity. The presence of carbamoyl and ethoxycarbonyl groups suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In materials science, the compound’s rigid bicyclic structure and functional groups could be useful in the design of new polymers or materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The molecular targets could include proteins with binding sites complementary to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[22

This detailed overview highlights the synthesis, reactions, applications, and uniqueness of 3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid, showcasing its potential in scientific research and industry

Properties

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

3-[[3,5-bis(ethoxycarbonyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H23NO7/c1-3-28-20(26)13-8-14(21(27)29-4-2)10-15(9-13)22-18(23)16-11-5-6-12(7-11)17(16)19(24)25/h5-6,8-12,16-17H,3-4,7H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

FRENXTLCNKOSTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C(=O)OCC

Origin of Product

United States

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